molecular formula C15H13NO2S2 B2861509 N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)thiophene-3-carboxamide CAS No. 1421494-18-9

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)thiophene-3-carboxamide

Cat. No.: B2861509
CAS No.: 1421494-18-9
M. Wt: 303.39
InChI Key: ZCFIKQGTGKWBTB-UHFFFAOYSA-N
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Description

N-(Furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)thiophene-3-carboxamide is a sophisticated heterocyclic building block designed for research and development applications. Its molecular structure incorporates both furan and thiophene rings, which are privileged scaffolds in medicinal and agricultural chemistry. Compounds featuring these heterocyclic systems are frequently investigated for their potential biological activities. For instance, related adamantyl carboxamide derivatives have been identified as potent and selective inhibitors of the therapeutic target human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is relevant for metabolic disorders like type 2 diabetes . Furthermore, various thiophene-carboxamide derivatives have demonstrated significant fungicidal activities in greenhouse and field trials, highlighting the potential of this chemical class in agrochemical discovery . This molecule serves as a valuable intermediate for constructing more complex compounds and is intended for use in discovery chemistry, structure-activity relationship (SAR) studies, and the exploration of new bioactive molecules.

Properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S2/c17-15(13-4-7-19-11-13)16(8-12-3-5-18-10-12)9-14-2-1-6-20-14/h1-7,10-11H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFIKQGTGKWBTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CN(CC2=COC=C2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of advanced materials and chemicals with unique properties.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, influencing biological processes. The exact mechanism depends on the context of its application, whether in research or industrial use.

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features
Compound Name Structural Features Key Differences
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)thiophene-3-carboxamide (Target) Thiophene-3-carboxamide core with furan-3-ylmethyl and thiophen-2-ylmethyl groups. Dual heterocyclic substituents; no electron-withdrawing groups.
2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide Acetamide backbone with pyrazolyl and methylphenoxy substituents. Acetamide vs. carboxamide; pyrazolyl group introduces nitrogen heterocycle.
N-(2-Nitrophenyl)thiophene-2-carboxamide Thiophene-2-carboxamide with nitro-substituted phenyl group. Nitro group (electron-withdrawing) vs. furan/thiophene methyl (electron-donating).
3-[4-Nitro-3-(trifluoromethyl)phenoxy]-N-phenylthiophene-2-carboxamide Thiophene-2-carboxamide with nitro and trifluoromethylphenoxy groups. Strong electron-withdrawing substituents (NO₂, CF₃) alter electronic properties.

Conformational Insights :

  • The dihedral angles between aromatic rings in N-(2-nitrophenyl)thiophene-2-carboxamide (13.53°–16.07°) suggest that substituents like nitro groups induce torsional strain, whereas the target compound’s furan/thiophene methyl groups may allow more planar conformations, enhancing π-π stacking interactions.

Reactivity Differences :

  • The acetamide in may undergo hydrolysis more readily than carboxamides due to less steric hindrance.
  • Electron-withdrawing groups (e.g., NO₂ in ) increase electrophilicity, enhancing susceptibility to nucleophilic attack compared to the target compound’s electron-donating substituents.

Physicochemical Properties

Property Target Compound 2-(4-Methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide N-(2-Nitrophenyl)thiophene-2-carboxamide
Lipophilicity (logP) Higher (dual aromatic substituents) Moderate (methylphenoxy group) High (nitro group enhances hydrophobicity)
Solubility Low (aromatic stacking) Moderate (polar acetamide backbone) Very low (nitro group reduces aqueous solubility)
Thermal Stability Likely stable (no labile groups) Moderate (acetamide hydrolysis risk) High (rigid nitro-phenyl conformation)

Biological Activity

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and the implications for drug development based on diverse research findings.

Structural Overview

The compound consists of a furan moiety and thiophene rings, which contribute to its distinct chemical properties. Its molecular formula is C15H15N2O2S2C_{15}H_{15}N_{2}O_{2}S_{2}, with a molecular weight of approximately 353.5 g/mol. The structural diversity provided by the combination of these heterocycles enhances its potential applications in various biological contexts.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens.
  • Anticancer Potential : The compound's structural characteristics may allow it to interact with cellular targets involved in cancer progression, making it a candidate for further investigation in oncological therapies.
  • Enzyme Inhibition : The presence of electron-withdrawing groups in the compound may enhance its ability to inhibit specific enzymes, which could be beneficial in treating diseases like gout and other inflammatory conditions .
  • Anti-inflammatory Effects : Some derivatives related to this compound have shown significant anti-inflammatory activities, indicating that similar effects may be observed with this compound .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and amidation processes. These methods allow for the precise construction of the compound while enabling modifications to enhance biological activity.

Structure-Activity Relationship (SAR)

A systematic study on related compounds has revealed insights into their structure-activity relationships:

CompoundActivityIC50 Value
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acetamideAntimicrobial25 µM
N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)isoxazoleAnticancer15 µM
N-(furan-3-ylmethyl)-N-(thiophen-2-yll)methanamineEnzyme Inhibition10 µM

These findings emphasize the importance of specific functional groups and their positions on the overall biological activity of compounds within this class .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)thiophene-3-carboxamide?

The synthesis typically involves multi-step reactions:

  • Acylation : Reacting thiophene-3-carboxylic acid derivatives (e.g., acyl chlorides) with furan-3-ylmethylamine and thiophen-2-ylmethylamine under nucleophilic substitution conditions.
  • Coupling Reactions : Use of coupling agents like EDCI/HOBt in aprotic solvents (e.g., DMF) to facilitate amide bond formation .
  • Optimization : Temperature control (60–80°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Example reagents and conditions:
StepReagents/ConditionsYield
AmidationEDCI, DMF, RT, 12h65–75%
PurificationColumn chromatography (SiO₂, hexane/EtOAc)>95% purity

Q. How is the molecular structure of this compound confirmed experimentally?

Structural elucidation relies on:

  • NMR Spectroscopy : ¹H/¹³C NMR to identify proton environments (e.g., furan C3-H at δ 6.2–6.4 ppm, thiophene protons at δ 7.1–7.3 ppm) .
  • Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 347.08) confirm the molecular formula .
  • X-ray Crystallography (if crystalline): SHELX software (e.g., SHELXL) refines bond lengths/angles, validating stereochemistry .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screenings focus on:

  • Antimicrobial Activity : Agar dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., Thioflavin T for tau aggregation inhibition) to evaluate neuroprotective potential .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the coupling step of the synthesis?

Yield improvement strategies include:

  • Catalyst Screening : Testing palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling if aryl halides are intermediates .
  • Solvent Effects : Switching to polar aprotic solvents (e.g., THF) to enhance reagent solubility and reaction homogeneity .
  • Microwave-Assisted Synthesis : Reducing reaction time (e.g., from 12h to 30min) while maintaining >90% yield .

Q. What computational approaches are suitable for studying structure-activity relationships (SAR) of this compound?

Advanced SAR studies utilize:

  • Docking Simulations : AutoDock Vina to predict binding affinities to targets like kinases or GPCRs, leveraging the thiophene-furan scaffold’s π-π interactions .
  • DFT Calculations : Gaussian software to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • MD Simulations : GROMACS to model membrane permeability and stability in biological environments .

Q. How should contradictory data in biological activity assays be resolved?

Discrepancies may arise from:

  • Assay Variability : Replicate experiments using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Compound Stability : HPLC monitoring to detect degradation products under assay conditions (e.g., pH 7.4 buffer) .
  • Target Selectivity : CRISPR-Cas9 knockout models to confirm on-target vs. off-target effects .

Q. What strategies are effective for improving the compound’s metabolic stability?

Modifications include:

  • Isosteric Replacement : Substituting the furan ring with a bioisostere (e.g., thiazole) to reduce CYP450-mediated oxidation .
  • Prodrug Design : Introducing ester moieties at the amide group to enhance oral bioavailability .
  • Lipophilicity Adjustment : LogP optimization (target 2–3) via substituent addition to balance membrane permeability and solubility .

Methodological Considerations

Q. How can researchers validate the purity of synthesized batches?

  • HPLC-DAD : Use C18 columns (ACN/H₂O gradient) to detect impurities (>99.5% purity threshold) .
  • Elemental Analysis : Compare experimental vs. theoretical C/H/N/S/O percentages (deviation <0.4%) .

Q. What in vivo models are appropriate for preclinical testing?

  • Murine Models : Xenograft studies (e.g., HCT-116 colorectal tumors) to evaluate antitumor efficacy .
  • Pharmacokinetics : LC-MS/MS to measure plasma half-life (t₁/₂) and tissue distribution .

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